2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. This is followed by acetal deprotection to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Scientific Research Applications
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antifungal activities.
Biology: The compound is used in biological assays to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with different targets, enhancing the compound’s binding affinity and specificity. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects .
Comparison with Similar Compounds
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone can be compared with other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Alprazolam: An anti-anxiety medication that also contains a triazole ring.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds have shown promising anticancer activity. The uniqueness of this compound lies in its specific sulfanyl and ethanone functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19N3OS |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C23H19N3OS/c1-17-12-14-18(15-13-17)21(27)16-28-23-25-24-22(19-8-4-2-5-9-19)26(23)20-10-6-3-7-11-20/h2-15H,16H2,1H3 |
InChI Key |
VQBSBJDLFAWOJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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